The synthesis of N,N'-Bis-(3-chloro-phenyl)-malonamide typically involves the reaction of malonyl chloride with 3-chloroaniline. The general procedure includes the following steps:
This synthesis method highlights the importance of controlling reaction conditions to achieve high purity and yield.
N,N'-Bis-(3-chloro-phenyl)-malonamide features a central malonamide core flanked by two 3-chlorophenyl groups. The structural characteristics include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure, with characteristic peaks corresponding to NH stretching and C=O vibrations.
N,N'-Bis-(3-chloro-phenyl)-malonamide can undergo several chemical reactions, including:
These reactions underline the compound's versatility as a building block in organic synthesis.
The mechanism of action for N,N'-Bis-(3-chloro-phenyl)-malonamide is primarily related to its ability to interact with biological molecules:
Research indicates that this compound may exhibit biological activity, which is currently under investigation for applications in drug design and development.
The physical and chemical properties of N,N'-Bis-(3-chloro-phenyl)-malonamide are crucial for its application:
These properties make it suitable for various applications in research and industry.
N,N'-Bis-(3-chloro-phenyl)-malonamide has several potential applications:
The ongoing research into its properties and applications continues to reveal new potential uses in various scientific fields.
The crystallographic analysis reveals that the asymmetric unit of N,N'-Bis(3-chlorophenyl)malonamide (molecular formula: C₁₅H₁₂Cl₂N₂O₂) contains two independent molecules (denoted as Molecule 1 and Molecule 2). Both molecules exhibit distinct conformational features in their amide fragments. Specifically, the N–H bond in one amide group adopts an anti orientation relative to the meta-chloro group of the adjacent benzene ring, while the N–H bond in the other amide group is syn to the meta-chloro group on the neighboring ring. This contrasts with analogous derivatives like N,N'-bis(3-methylphenyl)malonamide, where N–H bonds show purely syn conformations with methyl groups. The central malonamide segment (–NH–C(O)–CH₂–C(O)–NH–) in both molecules maintains an all-anti configuration for N–H, C=O, and C–H bonds [1] [2].
Table 1: Key Bond Lengths and Angles
Bond/Parameter | Molecule 1 | Molecule 2 |
---|---|---|
C=O Bond Length (Å) | 1.224 | 1.228 |
C–N Bond Length (Å) | 1.332 | 1.335 |
N–H⋯O Distance (Å) | 1.86–2.12 | 1.85–2.11 |
N–H Bond Length (Å) | 0.86 (restrained) | 0.86 (restrained) |
Each amide group (–C(O)–NH–) demonstrates near-perfect coplanarity with its directly attached phenyl ring. The dihedral angles between the amide plane and the adjacent aromatic ring are:
These values indicate significantly higher planarity compared to N,N'-bis(3-methylphenyl)malonamide (9.2(2)°), suggesting that meta-chloro substituents minimally disrupt conjugation. However, the inter-amide dihedral angles between the two planes are 83.4(1)° (Molecule 1) and 87.4(1)° (Molecule 2), reflecting a near-orthogonal orientation. This contrasts sharply with the 68.5(1)° angle observed in the methylphenyl analog, highlighting the steric and electronic influence of chloro substituents on molecular geometry [1] [2] [3].
In the crystal lattice, molecules are interconnected via intermolecular N–H⋯O hydrogen bonds, forming infinite chains along the crystallographic axis. The hydrogen-bonding geometry is characterized by:
These bonds involve the amide N–H as the donor and the carbonyl oxygen (C=O) as the acceptor. Symmetry operations link molecules into a one-dimensional chain, stabilizing the crystal packing without π–π stacking contributions [1] [2].
Table 2: Hydrogen Bond Geometry
D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |
---|---|---|---|---|
N1–H1N⋯O3 | 0.84(2) | 2.11(2) | 2.950(3) | 176(3) |
N2–H2N⋯O4ⁱ | 0.87(2) | 2.11(2) | 2.961(3) | 169(3) |
Symmetry code: (i) x, 1.5-y, 0.5+z |
The structural behavior of N,N'-bis(3-chlorophenyl)malonamide diverges significantly from related compounds:
The compound crystallizes in the monoclinic space group P2₁/c with the following unit cell parameters:
Data collection was performed using an Oxford Diffraction Xcalibur diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 293 K. The structure was solved via direct methods (SHELXS97) and refined with full-matrix least-squares techniques (SHELXL97). Key refinement details include:
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